molecular formula C17H12F3NO3 B14417734 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate CAS No. 83406-04-6

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate

Katalognummer: B14417734
CAS-Nummer: 83406-04-6
Molekulargewicht: 335.28 g/mol
InChI-Schlüssel: BXCXNDKSYRIRHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate is a chemical compound with the molecular formula C₁₇H₁₂F₃NO₃ It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydro-1,5-benzoxazepine: Another benzoxazepine derivative with similar structural features but different functional groups.

    1,4-Benzodiazepine: A related heterocyclic compound with a similar ring structure but containing nitrogen atoms at different positions.

Uniqueness

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

83406-04-6

Molekularformel

C17H12F3NO3

Molekulargewicht

335.28 g/mol

IUPAC-Name

(2-phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C17H12F3NO3/c18-17(19,20)16(22)24-15-12-8-4-5-9-13(12)23-14(10-21-15)11-6-2-1-3-7-11/h1-9,14H,10H2

InChI-Schlüssel

BXCXNDKSYRIRHG-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC2=CC=CC=C2C(=N1)OC(=O)C(F)(F)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.